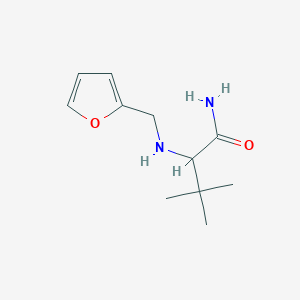![molecular formula C13H23N5O B7631175 2-[[2-(Dimethylamino)pyrimidin-4-yl]methylamino]-3,3-dimethylbutanamide](/img/structure/B7631175.png)
2-[[2-(Dimethylamino)pyrimidin-4-yl]methylamino]-3,3-dimethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[2-(Dimethylamino)pyrimidin-4-yl]methylamino]-3,3-dimethylbutanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMXAA, ASA404, or Vadimezan. It is a small molecule that has been studied for its anti-tumor and anti-angiogenic properties.
Aplicaciones Científicas De Investigación
DMXAA has been studied for its potential applications in cancer therapy. It has been found to have anti-tumor and anti-angiogenic effects in various cancer cell lines and animal models. DMXAA has been shown to induce tumor necrosis and inhibit the growth of blood vessels that supply the tumor. It has also been studied for its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy.
Mecanismo De Acción
The exact mechanism of action of DMXAA is not fully understood. However, it has been proposed that DMXAA activates the immune system, leading to the production of cytokines that induce tumor necrosis and inhibit angiogenesis. DMXAA has also been shown to activate the transcription factor NF-kB, which plays a role in regulating immune responses.
Biochemical and Physiological Effects:
DMXAA has been shown to induce tumor necrosis and inhibit angiogenesis in various cancer cell lines and animal models. It has also been shown to activate the immune system, leading to the production of cytokines that play a role in regulating immune responses. DMXAA has been found to have a short half-life in the body, with a plasma elimination half-life of approximately 30 minutes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMXAA has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been extensively studied for its anti-tumor and anti-angiogenic properties, making it a useful tool for cancer research. However, DMXAA has some limitations. It has a short half-life in the body, which may limit its effectiveness in clinical applications. It has also been shown to have some toxicity in animal models, which may limit its use in humans.
Direcciones Futuras
There are several future directions for DMXAA research. One area of interest is the development of more potent and selective analogs of DMXAA. Another area of interest is the development of combination therapies that include DMXAA. DMXAA has also been studied for its potential use in other diseases, such as viral infections and inflammatory disorders. Further research is needed to fully understand the mechanism of action of DMXAA and its potential applications in various fields.
Conclusion:
DMXAA is a small molecule that has been extensively studied for its anti-tumor and anti-angiogenic properties. It has been shown to induce tumor necrosis and inhibit angiogenesis in various cancer cell lines and animal models. DMXAA has several advantages for lab experiments, including easy synthesis and purification. However, it also has some limitations, such as a short half-life in the body and some toxicity in animal models. Further research is needed to fully understand the potential applications of DMXAA in various fields.
Métodos De Síntesis
The synthesis of DMXAA involves the reaction of 4-amino-2-(dimethylamino) pyrimidine with 3,3-dimethylbutanoyl chloride in the presence of triethylamine. The reaction yields DMXAA as a white solid with a purity of over 99%.
Propiedades
IUPAC Name |
2-[[2-(dimethylamino)pyrimidin-4-yl]methylamino]-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N5O/c1-13(2,3)10(11(14)19)16-8-9-6-7-15-12(17-9)18(4)5/h6-7,10,16H,8H2,1-5H3,(H2,14,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHGGHKLFGRLIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)N)NCC1=NC(=NC=C1)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[2-(Dimethylamino)pyrimidin-4-yl]methylamino]-3,3-dimethylbutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(5-Chloropyridin-2-yl)methyl]-5-methyl-5-pyridin-2-ylimidazolidine-2,4-dione](/img/structure/B7631112.png)

![1-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-2-methylimidazole-4,5-dicarbonitrile](/img/structure/B7631124.png)
![5-[[3-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]methyl]thiophene-3-carbonitrile](/img/structure/B7631138.png)
![[1-(1H-benzimidazol-2-yl)pyrrolidin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B7631140.png)

![4-morpholin-4-yl-N-[2-(1H-pyrrol-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B7631158.png)
![N-[1-(5-ethyl-4-methylthiophen-2-yl)ethyl]-2-methyloxolane-3-sulfonamide](/img/structure/B7631165.png)
![4-(dimethylamino)-N-[1-(1,2,4-oxadiazol-3-yl)ethyl]pyridine-2-carboxamide](/img/structure/B7631180.png)

![2-Methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]imidazole-4,5-dicarbonitrile](/img/structure/B7631187.png)
![[4-(dimethylamino)pyridin-2-yl]-[2-(3,5-dimethyl-1H-pyrazol-4-yl)azepan-1-yl]methanone](/img/structure/B7631191.png)